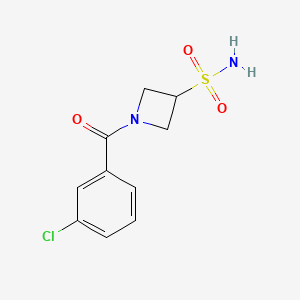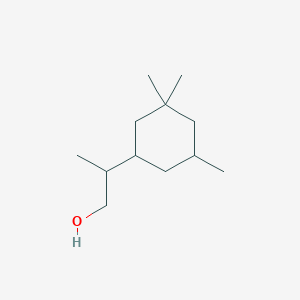
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol, also known as TMC-1-ol, is a cyclic tertiary alcohol with a unique structure that has garnered interest in the scientific community. TMC-1-ol is synthesized through a multi-step reaction that involves the reduction of a ketone and the formation of a cyclic structure.
作用機序
The exact mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is not fully understood. However, it is believed that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol interacts with cell membranes and alters their properties, leading to changes in cell behavior. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has also been shown to have antioxidant properties, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can inhibit the growth of cancer cells and induce apoptosis. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol in lab experiments is its unique structure, which allows for the synthesis of cyclic polymers with potential applications in various fields. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of using 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol. One potential direction is the synthesis of new derivatives of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol with improved properties, such as increased solubility in water or enhanced antioxidant activity. Another potential direction is the investigation of the mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol, which could lead to the development of new drugs or therapies for various diseases. Finally, further research is needed to fully understand the potential applications of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol in the field of polymer chemistry and nanotechnology.
合成法
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol involves a multi-step reaction that starts with the reduction of 3,3,5-trimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. The resulting alcohol is then oxidized to form the corresponding carboxylic acid, which is then converted to the ester through a Fischer esterification. Finally, the ester is reduced to the cyclic tertiary alcohol 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol.
科学的研究の応用
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has been used in various scientific research applications due to its unique structure and properties. One of the most notable applications of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is in the field of polymer chemistry. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can be used as a monomer in the synthesis of cyclic polymers, which have potential applications in drug delivery, biodegradable materials, and nanotechnology.
特性
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJQECHLKHZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)
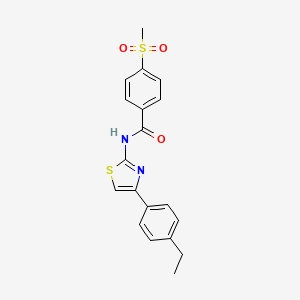


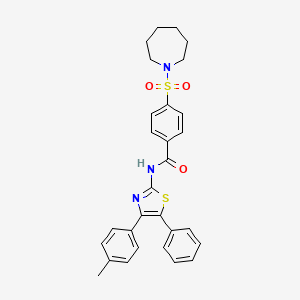

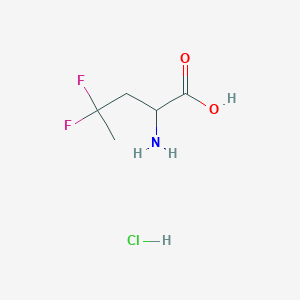
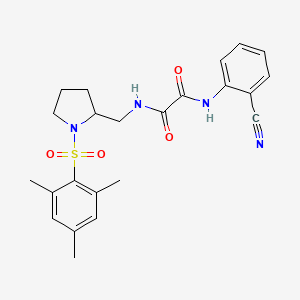
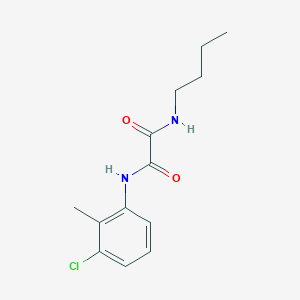
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
